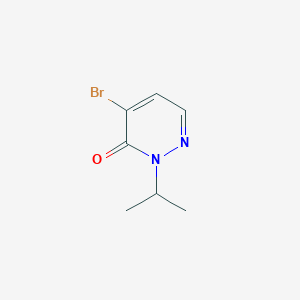

4-Bromo-2-isopropylpyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

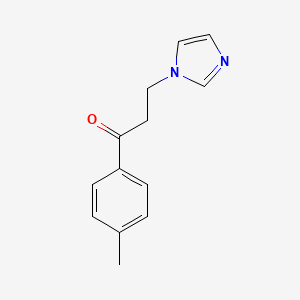

4-Bromo-2-isopropylpyridazin-3(2H)-one, commonly known as BIP, is a synthetic compound that is widely used in laboratory experiments and scientific research. BIP is a member of the pyridazinone family, which is characterized by its three-ring structure and its ability to form hydrogen bonds. BIP is a versatile compound that can be used for a variety of purposes, from synthesizing other compounds to studying biochemical and physiological effects.

Applications De Recherche Scientifique

Crystal Structure Analysis

The study of crystal and molecular structures of closely related bromopyridazinone compounds, such as 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one, provides insights into their molecular conformations and intermolecular interactions. This knowledge is crucial for understanding the reactivity and potential applications of 4-Bromo-2-isopropylpyridazin-3(2H)-one in materials science and pharmaceutical research (Bovio & Locchi, 1972).

Synthesis of Polyfunctional Systems

Sequential nucleophilic aromatic substitution processes using 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold demonstrate the potential for creating diverse polysubstituted pyridazinone systems, including those with isopropyl groups. This method may be adaptable to synthesize derivatives of 4-Bromo-2-isopropylpyridazin-3(2H)-one for drug discovery and development applications (Pattison et al., 2009).

Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reactions provide a method for synthesizing (2H)-pyridazin-3-ones substituted at various positions, including the 5-position. This technique could be applied to the functionalization of 4-Bromo-2-isopropylpyridazin-3(2H)-one, potentially leading to new materials or biologically active compounds (Estevez, Coelho, & Raviña, 1999).

Protein Labeling

The synthesis and application of compounds such as 3-bromo-1,2,4,5-tetrazine for protein labeling highlight the utility of brominated compounds in bioconjugation chemistry. By extension, 4-Bromo-2-isopropylpyridazin-3(2H)-one could serve as a precursor for developing novel bioorthogonal labeling reagents that facilitate the study of proteins and other biomolecules in complex biological systems (Ros et al., 2020).

Color Tuning in Iridium Complexes

Research on the role of ancillary ligands in tuning the color of iridium complexes underscores the importance of structural modification in altering the photophysical properties of coordination compounds. Brominated pyridazinones, such as 4-Bromo-2-isopropylpyridazin-3(2H)-one, could be explored as ligands in the development of iridium-based light-emitting materials (Stagni et al., 2008).

Propriétés

IUPAC Name |

4-bromo-2-propan-2-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-5(2)10-7(11)6(8)3-4-9-10/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUDTUFFYPEXRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C(=CC=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-isopropylpyridazin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2841759.png)

![N-(3,5-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2841760.png)

![1-[(1S,5R)-6-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one](/img/structure/B2841764.png)

![N-(3,4-Dichlorophenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2841770.png)

![(1R,5S)-N-(2,3-dimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2841775.png)

![Methyl 2-[(4-{[butyl(methyl)amino]sulfonyl}benzoyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2841777.png)

![2-imino-N-(2-morpholinoethyl)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2841779.png)